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Compound of Interest

Compound Name:
1-(2-Chloropyrimidin-4-yl)-4-

piperidinol

Cat. No.: B1356516 Get Quote

An In-depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)-4-piperidinol

This technical guide provides comprehensive information on the chemical properties, synthesis,

and potential biological relevance of 1-(2-Chloropyrimidin-4-yl)-4-piperidinol. It is intended

for researchers, scientists, and professionals involved in drug discovery and development who

may use this compound as a building block or investigate its therapeutic potential.

Core Chemical Properties
1-(2-Chloropyrimidin-4-yl)-4-piperidinol is a heterocyclic compound featuring a pyrimidine

ring linked to a piperidinol moiety. Such scaffolds are of significant interest in medicinal

chemistry.

Molecular Data
The fundamental molecular characteristics of this compound are summarized below.

Property Value Reference

Molecular Formula C₉H₁₂ClN₃O [1][2]

Molecular Weight 213.66 g/mol [1][2]

CAS Number 94222-07-8 [1]
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Synthesis and Experimental Protocols
The synthesis of pyrimidinyl-piperidine derivatives typically involves a nucleophilic aromatic

substitution reaction. A halogenated pyrimidine is reacted with a piperidine-containing

nucleophile. While a specific protocol for 1-(2-Chloropyrimidin-4-yl)-4-piperidinol is not

detailed in the provided results, a representative synthesis for a structurally analogous

compound, 1-(5-bromopyrimidin-2-yl)-4-piperidinol, can be adapted.[3]

General Synthesis Workflow
The logical flow from starting materials to a purified and characterized final product is outlined

in the diagram below. This process includes the core chemical reaction followed by steps to

isolate, purify, and verify the compound's structure and purity.
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Caption: General workflow for the synthesis, purification, and characterization of the title

compound.

Detailed Experimental Protocol (Adapted)
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This protocol is adapted from the synthesis of a similar bromo-substituted analogue.[3]

Reaction Setup: In a round-bottomed flask maintained under a nitrogen atmosphere,

combine 4-hydroxypiperidine (1.0 equivalent), 2,4-dichloropyrimidine (1.0 equivalent), and

diisopropylethylamine (DIPEA) (3.0 equivalents) in acetonitrile.

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain

for 15 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature and concentrate it under reduced pressure to remove the acetonitrile solvent.

Aqueous Workup: Dissolve the resulting crude residue in a suitable organic solvent like

dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with water (2x) and a

saturated brine solution (1x).

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter

the drying agent, and concentrate the filtrate under reduced pressure.

Purification: Purify the crude product using silica gel column chromatography to isolate the

desired compound, 1-(2-Chloropyrimidin-4-yl)-4-piperidinol.

Characterization: Confirm the structure and purity of the final product using techniques such

as ¹H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Biological and Pharmacological Context
While specific biological activities for 1-(2-Chloropyrimidin-4-yl)-4-piperidinol are not

extensively documented in the provided search results, the core piperidinol scaffold is a well-

established pharmacophore found in numerous biologically active agents.[4][5][6] Derivatives

have shown a wide range of activities, including antifungal, antibacterial, and anti-tuberculosis

properties.[4][5][7]

The logical progression for evaluating a novel compound like this in a drug discovery context is

illustrated below.
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Potential Bioassays
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Caption: A logical pathway for the biological evaluation of a novel piperidinol derivative.

This pathway highlights the initial screening against various microbial threats, a common

starting point for compounds containing the piperidine scaffold, which is known for its role in

antimicrobial agents.[6] Subsequent steps would involve establishing a Structure-Activity

Relationship (SAR) to optimize potency and other pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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